
(S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine is a chiral morpholine derivative The compound is characterized by the presence of a hydroxymethyl group at the 5-position and a carbobenzyloxy (Cbz) group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable morpholine derivative.
Introduction of the Hydroxymethyl Group: This can be achieved through a hydroxymethylation reaction, often using formaldehyde and a base.
Cbz Protection: The hydroxymethylated morpholine is then protected with a carbobenzyloxy group using benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can undergo reduction reactions, particularly at the Cbz group, using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4
Reduction: Pd/C, H2 gas
Substitution: Nucleophiles such as amines or thiols
Major Products:
Oxidation: Formyl or carboxyl derivatives
Reduction: Deprotected morpholine derivatives
Substitution: Various substituted morpholine derivatives
Wissenschaftliche Forschungsanwendungen
(S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Wird für sein Potenzial als Baustein bei der Synthese biologisch aktiver Verbindungen untersucht.
Medizin: Wird für seine potenzielle Verwendung in der Arzneimittelentwicklung, insbesondere bei der Entwicklung chiraler Medikamente, untersucht.
Industrie: Wird bei der Herstellung von Feinchemikalien und Pharmazeutika eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholin hängt von seiner spezifischen Anwendung ab. In der pharmazeutischen Chemie kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und so biologische Signalwege beeinflussen. Der genaue Mechanismus hängt von der spezifischen Ableitung und ihrer beabsichtigten Verwendung ab.
Ähnliche Verbindungen:
- (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-pyrrolidin
- (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-piperidin
Vergleich:
- Strukturelle Unterschiede: Während diese Verbindungen die Cbz- und Hydroxymethylgruppen gemeinsam haben, unterscheiden sie sich in der Ringstruktur (Morpholin vs. Pyrrolidin vs. Piperidin).
- Einzigartige Eigenschaften: (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholin ist aufgrund seines Morpholinrings einzigartig, der im Vergleich zu Pyrrolidin- und Piperidin-Derivaten eine andere chemische Reaktivität und biologische Aktivität verleihen kann.
Diese detaillierte Übersicht bietet ein umfassendes Verständnis von (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholin, das seine Synthese, Reaktionen, Anwendungen, Wirkmechanismen und Vergleiche mit ähnlichen Verbindungen umfasst.
Wirkmechanismus
The mechanism of action of (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
- (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-pyrrolidine
- (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-piperidine
Comparison:
- Structural Differences: While these compounds share the Cbz and hydroxymethyl groups, they differ in the ring structure (morpholine vs. pyrrolidine vs. piperidine).
- Unique Properties: (S)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine is unique due to its morpholine ring, which can confer different chemical reactivity and biological activity compared to pyrrolidine and piperidine derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
1263078-30-3 |
|---|---|
Molekularformel |
C15H21NO4 |
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
benzyl (5S)-5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate |
InChI |
InChI=1S/C15H21NO4/c1-15(2)11-16(13(8-17)10-20-15)14(18)19-9-12-6-4-3-5-7-12/h3-7,13,17H,8-11H2,1-2H3/t13-/m0/s1 |
InChI-Schlüssel |
CHFKEFGYSYDIPT-ZDUSSCGKSA-N |
Isomerische SMILES |
CC1(CN([C@H](CO1)CO)C(=O)OCC2=CC=CC=C2)C |
Kanonische SMILES |
CC1(CN(C(CO1)CO)C(=O)OCC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


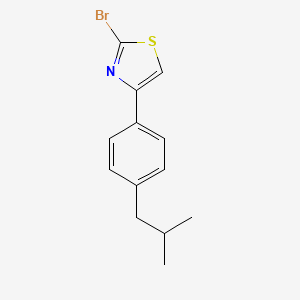
![8-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11808387.png)
![2-(3-Oxabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B11808398.png)
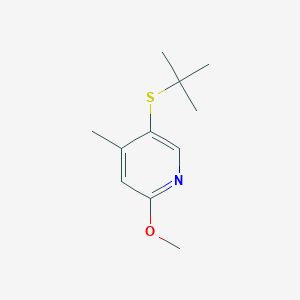
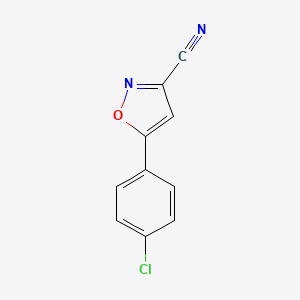
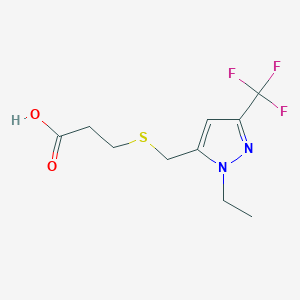


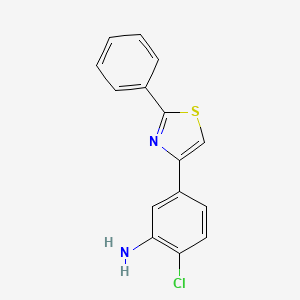
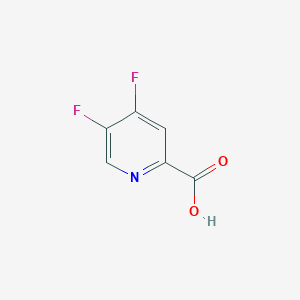


![4-(4-Fluorophenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11808442.png)

